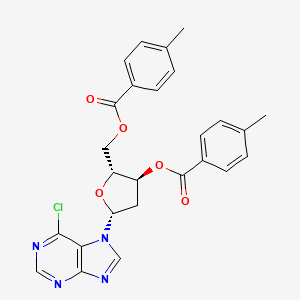![molecular formula C27H40F3O3P2RhS- B1147264 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 136705-75-4](/img/structure/B1147264.png)
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex organometallic compound. It is known for its role as a catalyst in various enantioselective reactions, particularly in the field of asymmetric hydrogenation. This compound features a rhodium center coordinated to a bisphospholane ligand and a cyclooctadiene moiety, with trifluoromethanesulfonate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate typically involves the following steps:
Ligand Synthesis: The bisphospholane ligand is synthesized from the corresponding phosphine and a suitable chiral auxiliary. This step often requires precise control of temperature and reaction conditions to ensure high enantiomeric purity.
Complex Formation: The ligand is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, in the presence of cyclooctadiene. This step is usually carried out in an inert atmosphere to prevent oxidation of the rhodium center.
Salt Formation: The final step involves the addition of trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt. This step is typically performed in a polar solvent like methanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to ensure uniform mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and enantiomeric excess.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes several types of reactions, including:
Hydrogenation: It is widely used in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.
Substitution: The compound can participate in ligand exchange reactions, where the cyclooctadiene or trifluoromethanesulfonate can be replaced by other ligands.
Oxidation and Reduction: The rhodium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 bar and temperatures between 25°C and 100°C.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like dichloromethane or toluene and may be facilitated by heating.
Oxidation/Reduction: These reactions may involve oxidizing agents like oxygen or reducing agents such as sodium borohydride.
Major Products
Hydrogenation: Produces enantiomerically enriched hydrogenated products, such as chiral alcohols or amines.
Substitution: Results in new rhodium complexes with different ligands.
Oxidation/Reduction: Alters the oxidation state of the rhodium center, leading to different catalytic properties.
Scientific Research Applications
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, facilitating the synthesis of chiral compounds with high enantiomeric purity.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science for the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate exerts its catalytic effects involves several steps:
Coordination: The substrate coordinates to the rhodium center, facilitated by the electron-rich bisphospholane ligand.
Activation: The rhodium center activates the substrate, making it more susceptible to hydrogenation or other reactions.
Reaction: The activated substrate undergoes the desired transformation, such as hydrogenation, with high enantioselectivity.
Release: The product is released from the rhodium center, regenerating the catalyst for further cycles.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Uniqueness
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is unique due to its high enantioselectivity and efficiency in catalytic reactions. Compared to similar compounds, it offers:
- Higher Enantioselectivity : Provides superior enantiomeric excess in hydrogenation reactions.
- Versatility : Applicable to a wide range of substrates and reaction conditions.
- Stability : Exhibits excellent thermal and chemical stability, making it suitable for industrial applications.
This compound’s unique properties make it a valuable tool in both academic research and industrial applications, particularly in the synthesis of chiral molecules.
Properties
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBCEIZBZROGX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3O3P2RhS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)
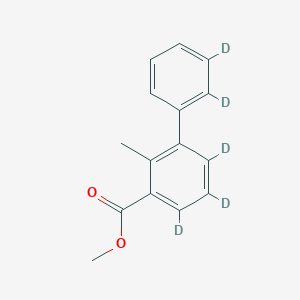
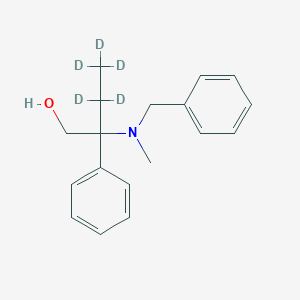
![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)
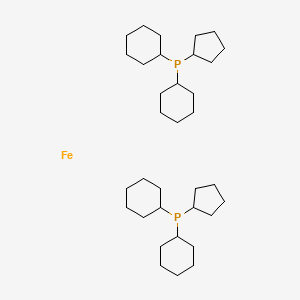
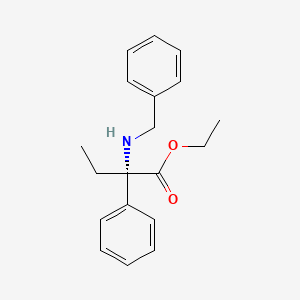
![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)
